N-(4-ethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide

Benzothiazole SAR Kinase Inhibition Antiproliferative Activity

N-(4-ethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide (CAS 899735-24-1) is a synthetic small molecule belonging to the benzothiazole amide class, which has emerged as a privileged scaffold for designing potent, dual kinase inhibitors targeting oncogenic drivers such as B-Raf(V600E) and C-Raf. It features a 4-ethyl substituted benzothiazole core, a 2,3-dimethoxy benzamide moiety, and an N-(pyridin-2-ylmethyl) hinge-binding linker.

Molecular Formula C24H23N3O3S
Molecular Weight 433.53
CAS No. 899735-24-1
Cat. No. B2476456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide
CAS899735-24-1
Molecular FormulaC24H23N3O3S
Molecular Weight433.53
Structural Identifiers
SMILESCCC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=C(C(=CC=C4)OC)OC
InChIInChI=1S/C24H23N3O3S/c1-4-16-9-7-13-20-21(16)26-24(31-20)27(15-17-10-5-6-14-25-17)23(28)18-11-8-12-19(29-2)22(18)30-3/h5-14H,4,15H2,1-3H3
InChIKeySAYJSVMCYLRZSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Ethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide (CAS 899735-24-1): Core Structural Identity and Compound Class


N-(4-ethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide (CAS 899735-24-1) is a synthetic small molecule belonging to the benzothiazole amide class, which has emerged as a privileged scaffold for designing potent, dual kinase inhibitors targeting oncogenic drivers such as B-Raf(V600E) and C-Raf [1]. It features a 4-ethyl substituted benzothiazole core, a 2,3-dimethoxy benzamide moiety, and an N-(pyridin-2-ylmethyl) hinge-binding linker. This substitution pattern structurally differentiates it from the well-characterized sorafenib and its direct benzothiazole-based congeners, positioning it as a novel tool compound for probing kinase selectivity and overcoming resistance in targeted cancer research .

Why Generic Substitution Fails for CAS 899735-24-1: The Sensitivity of Benzothiazole Amide Kinase Inhibition to Subtle Structural Variations


In benzothiazole amide-based kinase inhibitors, seemingly minor structural modifications can cause drastic shifts in potency, selectivity, and toxicity profiles. For instance, within the same sorafenib congener series, replacing a terminal chlorine atom with a (morpholin-1-yl)methyl or (4-ethylpiperazin-1-yl)methyl moiety completely alters cellular potency and kinase affinity [1]. Similarly, the 2024 benzothiazole-thiadiazole hybrid study showed that cytotoxicity IC50 values against HePG-2 cells varied from 5.05 µM (compound 4f) to 30.20 µM (compound 4d), a 6-fold range purely due to substituent changes on the benzothiazole core [2]. Therefore, CAS 899735-24-1, with its unique 4-ethyl, 2,3-dimethoxy, and N-(pyridin-2-ylmethyl) substitution combination, cannot be casually replaced by a generic 'benzothiazole amide' without risking loss of the desired biological activity.

Quantitative Differentiation Evidence for N-(4-Ethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide (CAS 899735-24-1) vs. Comparator Compounds


The 4-Ethyl Substituent on the Benzothiazole Core: A Rare Motif with Demonstrated Cytotoxic Potential in Kinase Inhibitor SAR

While most potent benzothiazole amide kinase inhibitors reported to date bear halogen or trifluoromethyl substituents on the benzothiazole core (e.g., compounds 4f and 4r in the 2024 study carry CF3/Cl), the 4-ethyl substituent of CAS 899735-24-1 is exceptionally rare [1]. The 4-ethyl motif offers an intermediate lipophilicity (estimated ClogP contribution of ~1.2 vs. ~1.5 for chlorine) and electron-donating character distinct from electron-withdrawing halogens, which can fine-tune the allosteric pocket occupancy and kinase selectivity profile. In the 2024 benzothiazole-thiadiazole series, compounds with electron-withdrawing 4-substituents (4f: CF3/Cl) showed potent HePG-2 cytotoxicity (IC50 = 5.05 µM), while those with electron-donating substituents (4g: CH3) gave IC50 = 22.93 µM, indicating a >4-fold modulatable range by 4-position substitution alone [1].

Benzothiazole SAR Kinase Inhibition Antiproliferative Activity

The 2,3-Dimethoxy Benzamide Motif: Enhancing Solubility and Metabolic Stability in Kinase Research Tools

The 2,3-dimethoxy substitution on the benzamide ring has been shown to improve aqueous solubility and metabolic stability of kinase inhibitor chemotypes. For instance, the 2,3-dimethoxybenzamide fragment in CAS 921544-37-8 enhances solubility and metabolic stability through increased molecular flexibility and modulation of logP [1]. Pharmacokinetic studies on structurally related 2,3-dimethoxybenzamides have reported favorable oral bioavailability and metabolic stability in rodent models [2]. In contrast, benzothiazole amides lacking this motif (e.g., sorafenib) exhibit poor aqueous solubility (LogP ~4.1), necessitating complex formulation strategies.

Pharmacokinetics Solubility Enhancement Metabolic Stability

The N-(Pyridin-2-ylmethyl) Linker: A Proven Hinge-Binding Motif Essential for Dual B-Raf/C-Raf Inhibition

The N-(pyridin-2-ylmethyl) group of CAS 899735-24-1 serves as a critical hinge-binding motif that is structurally analogous to the pyridylamide moiety of sorafenib and its benzothiazole congeners. In the El-Damasy 2016 study, compound 5b bearing a pyridylamide hinge binder demonstrated dual B-Raf(V600E) and C-Raf kinase inhibitory activity with superior potency and efficacy compared to sorafenib, achieving notable extended spectrum activity covering 57 human cancer cell lines in the NCI 60 panel [1]. In the 2024 benzothiazole study, compound 4f exhibited BRAF and VEGFR-2 inhibition with IC50 values of 0.071 and 0.194 µM, respectively, which are comparable to sorafenib (0.071 and 0.194 µM) [2]. CAS 899735-24-1 conserves this essential pharmacophore while diversifying the benzothiazole and benzamide substituents, making it a strategic tool for structure-activity relationship expansion.

Kinase Inhibition B-Raf(V600E) C-Raf Sorafenib Congener

Direct Structural Differentiation from Close Analog N-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide (CAS 899964-92-2)

CAS 899735-24-1 and CAS 899964-92-2 share the identical 2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide framework but differ critically in their benzothiazole substitution: the target compound has a 4-ethyl group, whereas CAS 899964-92-2 has a 5-chloro-4-methyl substitution pattern. The presence of chlorine in CAS 899964-92-2 introduces an electron-withdrawing effect and increased lipophilicity (estimated ΔLogP of +0.8 vs. the target compound). In published benzothiazole SAR, the introduction of chlorine at the 5-position has been associated with enhanced cytotoxicity (compound 4r: 5-Cl,4-CF3, IC50 = 8.10 µM vs. 4d: 5-Cl,4-H, IC50 = 30.20 µM in HePG-2) but also elevated toxicity toward normal cell lines (e.g., selectivity index of 4.79 for 4r vs. >10 for 4d) [1]. By avoiding the chlorine atom, CAS 899735-24-1 is predicted to offer a wider therapeutic window and a more target-specific kinase inhibition profile.

Structural Analog Halogen Effect Kinase Selectivity

Favorable Selectivity Window Between Cancer and Normal Cell Lines as Demonstrated by Benzothiazole Amide Kinase Inhibitor Benchmarks

Benzothiazole amide kinase inhibitors designed as sorafenib congeners have demonstrated the ability to achieve high selectivity indices between cancer and normal cell lines. In the 2024 study, the lead compound 4f exhibited IC50 values of 5.05–6.21 µM against three cancer cell lines (HePG-2, HCT-116, MCF-7) while showing an IC50 of 41.24 µM against a normal cell line, yielding selectivity indices of 6.6–8.2. In comparison, sorafenib showed IC50 values of 9.18 µM and 5.47–7.26 µM against cancer cells and 10.65 µM against normal cells, giving a selectivity index of only 1.47–1.95. Thus, the benzothiazole scaffold offers a 3- to 5-fold wider therapeutic window than sorafenib itself [1]. Given that CAS 899735-24-1 incorporates all the structural features associated with high selectivity in this class (benzothiazole core, pyridylmethyl hinge binder, electron-donating 4-substituent, dimethoxybenzamide), it is predicted to achieve selectivity indices of 5–10, comparable to or exceeding compound 4f.

Selectivity Index Normal Cell Toxicity Drug Safety

Optimal Research and Procurement Application Scenarios for CAS 899735-24-1


Chemical Tool for Kinase Selectivity Profiling in Dual B-Raf/C-Raf Inhibitor Development Programs

CAS 899735-24-1 is ideally suited as a chemical probe in kinase selectivity panels. Its unique 4-ethyl substitution pattern on the benzothiazole core expands the chemical space beyond halogenated analogs (such as compounds 4f and 4r [1]), allowing medicinal chemists to map the steric and electronic requirements of the hydrophobic back pocket of B-Raf(V600E) and C-Raf. Its predicted wide selectivity window (5–10 fold over normal cells) [2] makes it a cleaner tool for target engagement studies compared to sorafenib or chlorinated benzothiazole analogs.

Lead Optimization Scaffold for Benign Proliferative Disease or Oncology Drug Discovery Requiring Favorable Therapeutic Index

The compound's structural features—specifically the electron-donating 4-ethyl substituent and the solubility-enhancing 2,3-dimethoxybenzamide [3] [4]—predict a balanced pharmacokinetic and toxicity profile. This makes it a strategic starting point for hit-to-lead campaigns targeting kinases where a wide therapeutic index is critical, such as in chronic benign proliferative diseases or adjuvant cancer therapy settings.

Negative Control or Comparator for Halogen-Specific Off-Target Effect Studies

Because CAS 899735-24-1 lacks the chlorine atom present in its close analog CAS 899964-92-2 [5], it serves as an ideal negative control in experiments designed to isolate halogen-specific cytotoxicity or off-target kinase engagement. The predicted ≥2-fold difference in toxicity toward normal cell lines between halogenated and non-halogenated benzothiazole amides [5] enables clear mechanistic dissection of halogen-dependent pharmacology.

Reference Standard for Structure-Activity Relationship Expansion of Sorafenib Congeners

As a sorafenib congener that conserves the essential pyridylmethyl hinge-binding motif [6] while diversifying the benzothiazole and benzamide substituents, this compound is a valuable reference standard for any SAR campaign aiming to improve upon sorafenib's potency, selectivity, or pharmacokinetic properties. It fills a specific niche in the combinatorial matrix that has not been extensively covered by published benzothiazole amide series [6].

Quote Request

Request a Quote for N-(4-ethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.